4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile
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Overview
Description
4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chlorophenyl and dichlorophenoxy groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of 4-Chlorophenyl and 3,4-Dichlorophenoxy Intermediates: These intermediates are synthesized through chlorination reactions using appropriate chlorinating agents.
Coupling Reactions: The intermediates are then coupled with nicotinonitrile under specific reaction conditions, such as the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process is scaled up from laboratory methods, with careful control of temperature, pressure, and reaction time to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide, dichloromethane
Bases: Potassium carbonate, sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-2-(3,4-dichlorophenoxy)nicotinonitrile can be compared with other similar compounds, such as:
- 4-(4-Chlorophenyl)-2-(2,3-dichlorophenoxy)nicotinonitrile
- 4-(4-Chlorophenyl)-2-(3,5-dichlorophenoxy)nicotinonitrile
These compounds share structural similarities but differ in the position and number of chlorine atoms on the phenoxy group
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(3,4-dichlorophenoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2O/c19-12-3-1-11(2-4-12)14-7-8-23-18(15(14)10-22)24-13-5-6-16(20)17(21)9-13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRDYLUZYUNKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC=C2)OC3=CC(=C(C=C3)Cl)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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